Tungstosilicic acid hydrate, Reagent Grade

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

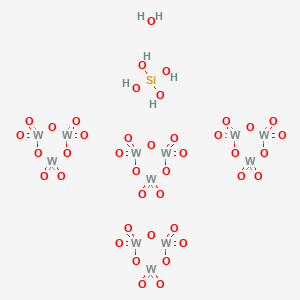

Tungstosilicic acid hydrate, Reagent Grade, is a chemical compound with the molecular formula H₄O₄₀SiW₁₂This compound is widely used as a catalyst in various chemical reactions due to its strong acidic properties and high thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tungstosilicic acid hydrate can be synthesized by reacting sodium tungstate with sodium silicate in an acidic medium. The reaction typically involves the following steps:

- Dissolving sodium tungstate in water.

- Adding sodium silicate to the solution.

- Acidifying the mixture with hydrochloric acid.

- Evaporating the solution to obtain tungstosilicic acid hydrate crystals .

Industrial Production Methods: In industrial settings, tungstosilicic acid hydrate is produced using a similar method but on a larger scale. The process involves the use of high-purity raw materials and controlled reaction conditions to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tungstosilicic acid hydrate undergoes various types of chemical reactions, including:

Oxidation: It acts as a catalyst in the oxidation of organic compounds.

Esterification: It catalyzes the esterification of alcohols with carboxylic acids.

Hydrolysis: It can hydrolyze esters and other compounds.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.

Esterification: Reagents include alcohols and carboxylic acids, with the reaction conducted under reflux conditions.

Hydrolysis: Water is the primary reagent, and the reaction is usually performed at room temperature.

Major Products:

Oxidation: Produces oxidized organic compounds such as aldehydes and ketones.

Esterification: Produces esters.

Hydrolysis: Produces alcohols and carboxylic acids.

Scientific Research Applications

Tungstosilicic acid hydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which tungstosilicic acid hydrate exerts its effects involves its strong acidic properties and ability to donate protons. This makes it an effective catalyst in various chemical reactions. The compound interacts with molecular targets such as organic substrates, facilitating their transformation into desired products through protonation and subsequent reaction pathways .

Comparison with Similar Compounds

- Phosphotungstic acid hydrate

- Silicomolybdic acid

- Ammonium metatungstate hydrate

- Phosphomolybdic acid hydrate

Comparison: Tungstosilicic acid hydrate is unique due to its high thermal stability and strong acidic properties, making it an effective catalyst in a wide range of reactions. Compared to phosphotungstic acid hydrate and silicomolybdic acid, tungstosilicic acid hydrate offers better performance in certain oxidation and esterification reactions .

Properties

IUPAC Name |

silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O4Si.H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h1-4H;1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTPFSYIGLFGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O[Si](O)(O)O.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6O41SiW12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2896.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one](/img/structure/B2443703.png)

![(5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2443704.png)

![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2443709.png)

![N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2443711.png)

![2,8-Dioxadispiro[2.2.36.23]undecane](/img/structure/B2443714.png)

![N-cyclohexyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2443720.png)

![methyl 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2443721.png)

![N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/new.no-structure.jpg)